

ML345: A Potent and Selective Probe for Insulin-Degrading Enzyme

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-degrading enzyme (IDE) is a crucial zinc-metallopeptidase implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease. Its primary role in vivo is the degradation of insulin, making it a significant therapeutic target.[1][2] ML345 is a potent and selective small-molecule inhibitor of IDE, identified through an ultra high-throughput screening campaign.[1][2] This technical guide provides a comprehensive overview of ML345, including its biochemical properties, mechanism of action, experimental protocols for its characterization, and its role in elucidating IDE-related signaling pathways.

Introduction

Insulin-degrading enzyme (IDE) plays a pivotal role in terminating the insulin response by catalyzing the degradation of insulin.[1] Its involvement in the clearance of other amyloidogenic peptides, such as amyloid- β (A β), has also drawn significant attention, linking it to neurodegenerative disorders like Alzheimer's disease.[3][4] The development of potent and selective inhibitors of IDE is therefore of great interest for both basic research and therapeutic applications. **ML345** emerged from a rigorous screening and optimization process as a valuable chemical probe to investigate the multifaceted functions of IDE.[1][2] It is a covalent inhibitor that specifically targets a cysteine residue (Cys819) within the IDE active site.[1][2]



Quantitative Data for ML345

The following tables summarize the key quantitative data for **ML345** and its analogs, providing a clear comparison of their biochemical activities.

Table 1: Physicochemical and Potency Data for ML345

Property	Value	Reference
Molecular Weight	479.5 g/mol	[1]
cLogP	2.0	[1]
Topological Polar Surface Area	113 Ų	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	7	[1]
IDE IC50	188 nM	[1][5][6]
HEK Cytotoxicity EC50	>10 μM (inactive)	[1]
Cysteine-Null Mutant IDE IC50	>100 µM	[1]

Table 2: Structure-Activity Relationship (SAR) of ML345 Analogs



Compound ID	Structure	IDE IC50 (μM)
ML345	(Structure of ML345)	0.188
Analog 1	(Structure of Analog 1)	1.4
Analog 2	(Structure of Analog 2)	15
Analog 3	(Structure of Analog 3)	3.9
Analog 4	(Structure of Analog 4)	2.1
Analog 5	(Structure of Analog 5)	5.6
N-ethyl maleamide (NEM)	(Structure of NEM)	220
Data adapted from the NIH Probe Report for ML345.[7]		

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of **ML345**.

Biochemical Assay for IDE Inhibition (Fluorescence Polarization)

This cell-free assay quantifies the ability of a compound to directly inhibit recombinant IDE.

- Principle: The assay utilizes a fluorescently labeled substrate. Cleavage of the substrate by IDE results in a decrease in fluorescence polarization (FP). Inhibitors of IDE will prevent this decrease.
- Materials:
 - Recombinant human IDE (2 nM)
 - Fluorescently labeled IDE substrate (e.g., FabB at 100 nM)
 - Assay Buffer



- Test compounds (serial dilutions)
- Procedure:
 - Incubate a range of concentrations of the test compound with recombinant IDE.
 - Add the fluorescently labeled substrate to initiate the reaction.
 - Monitor the change in fluorescence polarization over time.
 - Calculate the percent inhibition relative to controls (no inhibitor and no enzyme).
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cysteine-Free IDE Mutant Assay

This assay is crucial for determining if a compound's mechanism of action involves interaction with cysteine residues in IDE.

- Principle: A mutant form of IDE where the target cysteine (Cys819) is replaced with another amino acid is used. Covalent inhibitors targeting this cysteine will be inactive against the mutant.
- Procedure: The protocol is identical to the biochemical assay for IDE inhibition (Section 3.1), but uses the cysteine-free IDE mutant instead of the wild-type enzyme. A lack of inhibition of the mutant enzyme by a compound that inhibits the wild-type enzyme confirms a cysteinedirected mechanism.[1]

Cell-Based HEK Cytotoxicity Assay

This assay assesses the general cytotoxicity of the compound.

- Principle: The assay measures cell viability, often by quantifying intracellular ATP levels using a luminescent reagent like CellTiter-Glo®. A decrease in luminescence indicates cell death.
- Materials:
 - HEK (Human Embryonic Kidney) cells



- Cell culture medium
- Test compounds (serial dilutions)
- CellTiter-Glo® reagent
- Procedure:
 - Plate HEK cells in a multi-well plate and allow them to adhere.
 - Treat the cells with a range of concentrations of the test compound.
 - Incubate for a specified period (e.g., 24-48 hours).
 - Add the CellTiter-Glo® reagent and measure luminescence.
 - Calculate the EC50 for cytotoxicity.[1]

Proteome-Wide Cysteine Reactivity Profiling

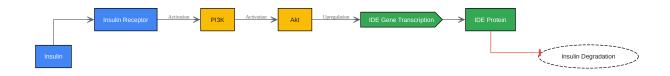
This advanced assay determines the selectivity of a covalent inhibitor across the entire proteome.

- Principle: This activity-based protein profiling assay identifies other cysteine-reactive proteins that the test compound might target.
- Procedure:
 - Incubate cell lysates with the test compound at various concentrations for 30 minutes at 37°C.
 - Label the remaining reactive cysteines with a fluorescently tagged probe (e.g., 5 μM chloroacetamide-Rh) for 30 minutes at 25°C.
 - Separate the proteins by SDS-PAGE and analyze the fluorescent signal. A decrease in signal for a particular protein indicates that the test compound has reacted with its cysteine residues.



Signaling Pathways and Mechanisms of Action Insulin Signaling and IDE Regulation

IDE is a downstream target of the insulin receptor signaling cascade. Insulin binding to its receptor activates the PI3K-Akt pathway, which in turn upregulates IDE expression. This represents a negative feedback loop to control the duration of the insulin signal.[3][8]



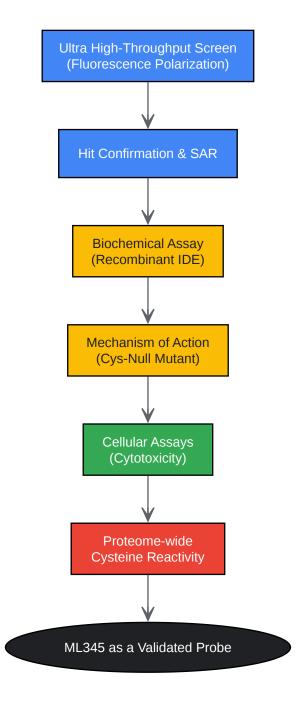
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Caption: Insulin signaling pathway leading to IDE upregulation.

Experimental Workflow for ML345 Characterization

The characterization of **ML345** followed a logical progression from initial screening to detailed mechanistic and selectivity studies.





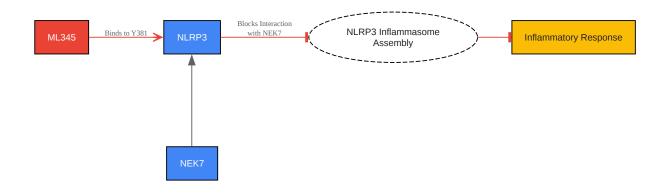
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Caption: Experimental workflow for the identification and characterization of ML345.

Off-Target Activity: NLRP3 Inflammasome Inhibition

Recent research has uncovered that **ML345** can also act as a potent and selective inhibitor of the NLRP3 inflammasome, independent of its IDE-inhibitory activity. This effect is mediated by the disruption of the interaction between NLRP3 and NEK7.[9]





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